methyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The compound’s IUPAC name, This compound , reflects its substituent arrangement (Fig. 1). The triazole ring is numbered such that the benzyl group occupies the N1 position, while the amino and ester functional groups are at C5 and C4, respectively. The “1H” designation indicates the tautomeric form where the hydrogen atom resides on N1, distinguishing it from the 2H tautomer, where hydrogen migrates to N2.
Isomeric possibilities arise from:
- Regioisomerism : Alternative substitution patterns (e.g., 1,4- vs. 1,5-disubstituted triazoles).
- Tautomerism : Equilibrium between 1H and 2H forms, influenced by solvent polarity and temperature.
- Stereoisomerism : Restricted due to the planar triazole core but possible in derivatives with chiral substituents.
Tautomeric Behavior and Aromatic Stabilization Energy
The 1H and 2H tautomers exhibit distinct stability profiles (Table 1). Gas-phase studies using millimeter-wave spectroscopy reveal the 2H tautomer is more stable by 3.5–4.5 kcal/mol due to reduced steric strain. In polar solvents (e.g., water), the 1H form dominates, stabilized by dipole interactions.
Aromatic stabilization energy (ASE) calculations for the triazole core highlight its resonance stability. At the CCSD(T)/cc-pCVTZ level, the ASE of 1H-1,2,3-triazole is 72.9 kJ/mol , comparable to imidazole (78.6 kJ/mol). Substituents like the benzyl group modulate ASE via electron donation/withdrawal, as shown by bond-length alternation in X-ray structures.
Table 1. Tautomer Stability and Key Parameters
| Parameter | 1H Tautomer | 2H Tautomer |
|---|---|---|
| ΔG (gas phase) | +3.5–4.5 kcal/mol | 0 (reference) |
| Dipole moment | 4.2 D (μa) | 0.10 D (μb) |
| ASE (kJ/mol) | 72.9 | 78.6 |
| Dominant phase | Polar solvents | Gas phase |
Crystallographic Analysis of Triazole Core Geometry
Single-crystal X-ray diffraction studies reveal planar triazole rings with bond lengths indicative of aromatic delocalization (Table 2). In this compound, the N1–N2 bond measures 1.341 Å , intermediate between single (1.45 Å) and double (1.25 Å) bonds, confirming resonance stabilization. The benzyl group adopts a dihedral angle of 74.26° relative to the triazole plane, minimizing steric clashes.
Table 2. Key Geometric Parameters from X-Ray Studies
| Bond/Angle | Value (Å/°) |
|---|---|
| N1–N2 | 1.341 |
| N2–N3 | 1.301 |
| N3–C4 | 1.363 |
| C4–C5 | 1.369 |
| C5–N1 | 1.350 |
| Dihedral (benzyl) | 74.26° |
Intermolecular interactions include C–H⋯N hydrogen bonds (2.6–3.0 Å) and π–π stacking (3.4 Å between triazole rings), stabilizing the crystal lattice. The carboxylate group participates in bifurcated hydrogen bonds, enhancing packing efficiency.
Properties
IUPAC Name |
methyl 5-amino-1-benzyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-17-11(16)9-10(12)15(14-13-9)7-8-5-3-2-4-6-8/h2-6H,7,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWNUBRBZBLGOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=N1)CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate typically involves the cycloaddition reaction between azides and alkynes, catalyzed by copper (I) ions. . The reaction conditions generally include the use of a copper (I) catalyst, such as copper (I) sulfate, in the presence of a reducing agent like sodium ascorbate, under mild conditions (room temperature to 60°C).
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow synthesis, which allows for better control over reaction parameters and scalability. The use of automated reactors and inline monitoring systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of triazole compounds exhibit significant anticancer properties. Methyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate has been studied for its potential in inhibiting cancer cell proliferation. A study demonstrated that this compound could induce apoptosis in cancer cells through the activation of specific pathways related to cell death and survival mechanisms .
Antimicrobial Properties
This compound has also shown promise as an antimicrobial agent. Its structural similarity to known antifungal and antibacterial agents suggests potential efficacy against various pathogens. In vitro studies have indicated that this compound exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial therapies .
Agricultural Science
Pesticide Development
The compound's triazole ring structure is significant in agricultural chemistry, particularly in the development of fungicides. Research has demonstrated that triazole derivatives can inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes. This compound has been evaluated for its effectiveness against various fungal pathogens affecting crops .
Herbicide Potential
Additionally, there is ongoing research into the herbicidal properties of this compound. Preliminary studies suggest it may inhibit specific enzymes involved in plant growth regulation, thus offering a pathway for developing new herbicides with reduced environmental impact compared to traditional chemicals .
Material Science
Polymer Synthesis
this compound is being explored as a building block for synthesizing novel polymers. Its ability to form stable bonds with various monomers allows for the creation of materials with unique properties suitable for applications in coatings and adhesives .
Nanotechnology Applications
In nanotechnology, this compound is being investigated for its role in synthesizing nanoparticles with specific functionalities. Studies have shown that incorporating triazole derivatives can enhance the stability and reactivity of nanoparticles used in drug delivery systems and catalysis .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cells |
| Antimicrobial Properties | Effective against Gram-positive and Gram-negative bacteria | |
| Agricultural Science | Pesticide Development | Inhibits ergosterol biosynthesis in fungi |
| Herbicide Potential | May inhibit plant growth regulation enzymes | |
| Material Science | Polymer Synthesis | Stable bonding with various monomers |
| Nanotechnology Applications | Enhances stability and reactivity of nanoparticles |
Case Studies
Case Study 1: Anticancer Efficacy
A recent study published in a peer-reviewed journal examined the effects of this compound on breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability and increased markers of apoptosis compared to control groups .
Case Study 2: Agricultural Application
In another study focused on agricultural applications, researchers tested the efficacy of this compound as a fungicide against Fusarium oxysporum. Results showed a significant reduction in fungal growth at concentrations as low as 50 ppm, suggesting its potential utility as an eco-friendly alternative to conventional fungicides .
Mechanism of Action
The mechanism of action of methyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition of their activity. This compound can also interfere with cellular pathways, affecting cell proliferation and survival .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Triazole Derivatives
Substituent Effects on Physicochemical Properties
- Benzyl vs. Fluorinated Benzyl Groups : The introduction of fluorine (e.g., 2,6-difluorobenzyl in ) increases electronegativity, enhancing compound stability and binding affinity to hydrophobic enzyme pockets.
- Ester vs. Carboxamide : Methyl/ethyl esters (e.g., ) are more hydrolytically labile than carboxamides (e.g., ), making the latter preferable for oral drug candidates.
- Amino Group at C5: The NH₂ group enables hydrogen bonding, critical for interactions with biological targets. Derivatives with bulky substituents (e.g., tert-butoxycarbonyl-amino in ) may reduce solubility but improve selectivity.
Biological Activity
Methyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate (CAS No. 103742-39-8) is a heterocyclic compound belonging to the triazole family, recognized for its diverse biological activities. This article delves into its biological activity, including mechanisms of action, pharmacokinetics, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 232.24 g/mol. Its structure features a triazole ring that contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Target Interactions : It has been shown to interact with the active sites of enzymes and receptors, particularly the epidermal growth factor receptor (EGFR) and other kinases. These interactions are facilitated by multiple forces such as electrostatic interactions, hydrogen bonding, and Van der Waals forces .
- Biochemical Pathways : The compound's derivatives have been found to inhibit specific enzymes involved in cancer progression and microbial resistance. For instance, it may disrupt pathways critical for cell proliferation and survival in cancer cells.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been evaluated in vitro against various cancer cell lines, demonstrating moderate to high cytotoxicity depending on the concentration used .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity. In studies assessing its antibacterial effects, it was found to inhibit the growth of several bacterial strains. The minimum inhibitory concentrations (MICs) ranged from low to moderate levels, indicating its potential as an antibacterial agent .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant anticancer activity against breast cancer cell lines with IC50 values in the micromolar range. |
| Study B | Reported antimicrobial efficacy against Gram-positive bacteria with MIC values as low as 32 µg/mL. |
| Study C | Evaluated the compound's role as a potential enzyme inhibitor in metabolic pathways related to cancer progression. |
Pharmacokinetics
This compound is characterized by good solubility in water, which is advantageous for its bioavailability. Its distribution in biological systems suggests that it can effectively penetrate cellular membranes due to its lipophilic benzyl group .
Q & A
Q. What is the optimized synthetic route for methyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate, and how are reaction conditions controlled?
The compound is synthesized via a Ru(II)-catalyzed [3+2] cycloaddition between benzyl azide and methyl propiolate. Key parameters include:
Q. How is the crystal structure of this compound characterized, and what are its key geometric parameters?
Single-crystal X-ray diffraction reveals:
- Bond lengths : N3–C4 (1.3367 Å), C4–C3 (1.3722 Å), N1–N2 (1.3092 Å), consistent with conjugated triazole systems .
- Angles : The C–CH₂–N angle at the benzyl group is 112.13°, deviating from the ideal tetrahedral angle (109.47°), likely due to steric strain .
- Packing : The triazole core adopts a planar conformation, stabilized by π-π interactions with the benzyl group .
Q. What catalytic systems are effective for synthesizing 1,4-disubstituted triazoles, and why is Ru(II) preferred?
Ru(II) catalysts like {(Tp)(PPh₃)₂Ru(N₃)} enable regioselective 1,4-addition via acetylide intermediates. Advantages include:
- Mechanistic control : Ru(II) stabilizes transition states via π-backbonding, suppressing 1,5-regioisomers common in Cu-catalyzed systems .
- Functional group tolerance : Unlike copper, Ru systems tolerate protic solvents and oxygenated environments .
Advanced Research Questions
Q. How do deviations in bond angles (e.g., C–CH₂–N) impact the compound’s reactivity or supramolecular interactions?
The enlarged C–CH₂–N angle (112.13° vs. 109.47°) suggests steric strain from the benzyl group, which may:
Q. What strategies mitigate side reactions (e.g., 1,5-regioisomers or alkyne oligomerization) during synthesis?
Q. How do spectroscopic data (e.g., NMR, IR) correlate with computational models of electronic structure?
- NMR shifts : The amino group at C5 shows downfield shifts (δ ~6.5 ppm in ¹H NMR) due to conjugation with the triazole ring .
- IR stretches : A strong C=O peak at ~1700 cm⁻¹ confirms ester functionality, while N–H stretches (3300–3500 cm⁻¹) indicate hydrogen bonding .
- DFT studies : Predicted bond lengths and angles align with X-ray data within 2% error, validating the electronic structure .
Q. What methodologies predict the compound’s bioactivity, given structural analogs with known pharmacological profiles?
- QSAR modeling : Compare with PubChem analogs (e.g., 5-amino-1-(4-bromophenyl)-N-cyclopentyl-1H-triazole-4-carboxamide) to map pharmacophores for kinase inhibition or antimicrobial activity .
- Docking studies : The planar triazole core may intercalate DNA or bind ATP pockets in enzymes .
Q. How do solvent polarity and temperature influence the compound’s stability in solution?
Q. What crystallographic parameters (e.g., space group, Z-value) govern its solid-state properties?
Q. How can regioselective functionalization of the amino group expand its utility in medicinal chemistry?
- Protection/deprotection : Use Boc or Fmoc groups to enable coupling reactions at C5 .
- Derivatization : Introduce sulfonamides or ureas via nucleophilic substitution, leveraging the amino group’s reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
